molecular formula C9H13N B1295247 N,2,6-trimethylaniline CAS No. 767-71-5

N,2,6-trimethylaniline

Cat. No. B1295247
CAS RN: 767-71-5
M. Wt: 135.21 g/mol
InChI Key: NLGKRVNANIZGNI-UHFFFAOYSA-N
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Description

N,2,6-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It is an aromatic amine .


Molecular Structure Analysis

The molecular structure of N,2,6-trimethylaniline consists of 9 Carbon atoms, 13 Hydrogen atoms, and 1 Nitrogen atom . The average mass is 135.206 Da and the monoisotopic mass is 135.104797 Da .


Physical And Chemical Properties Analysis

N,2,6-Trimethylaniline has a density of 0.9±0.1 g/cm3, a boiling point of 199.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 160.0±3.0 cm3 .

Scientific Research Applications

  • Coordination Chemistry

    • Summary of Application : 2,4,6-Trimethylaniline is a building block to a variety of bulky ligands .
    • Methods of Application : It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline .
    • Results or Outcomes : Condensation with glyoxal gives the 1,2-diimine ligands. An example is glyoxal-bis(mesitylimine), a yellow solid that is synthesized by condensation of 2,4,6-trimethylaniline and glyoxal .
  • Synthesis of High Explosives

    • Summary of Application : The synthesis of 2,4,6-trinitrotoluene (TNT) has gained a lot of scientific and industrial interest .
    • Results or Outcomes : TNT was the first high explosive that was able to fulfill the expectations of producers and the military .
  • Cyclization of N- (2,4,6-trimethylphenyl)-β-alanines

    • Summary of Application : The reaction of 2,4,6-trimethylaniline with acrylic and itaconic acids gives the corresponding N-substituted β-alanines .
    • Methods of Application : The N-substituted β-alanines can be converted to derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone .
    • Results or Outcomes : The synthesized heterocycles have been brominated .
  • Preparation of Nitrate and Perchlorate Salts

    • Summary of Application : Nitrate and perchlorate salts of 2,4,6-trimethylaniline have been prepared .
    • Results or Outcomes : Their thermal decomposition has been studied by TG, TG-DSC and ignition/explosion delays .
  • Zinc (II) Complexes with Azomethines

    • Summary of Application : Azomethines were synthesized from 2,4,6-trimethylaniline, salicylaldehyde, and its 3 (5)-halogen derivatives, as well as their complexes with zinc (II) (ZnL 2) .
    • Methods of Application : The structure and composition of the compounds were determined by elemental analysis, IR, 1 H NMR, and X-ray spectroscopy .
    • Results or Outcomes : The ZnL 2 complexes have a tetrahedral structure. The photoluminescent properties of azomethines and their zinc complexes in methylene chloride solutions and in solid state have been studied .
  • Precursor to Dyes

    • Summary of Application : 2,4,6-Trimethylaniline is an aromatic amine that is of commercial interest as a precursor to dyes .
    • Methods of Application : It is prepared by selective nitration of mesitylene, avoiding oxidation of the methyl groups, followed by reduction of the resulting nitro group to the aniline .

Safety And Hazards

N,2,6-Trimethylaniline is considered hazardous. It is toxic if swallowed or in contact with skin. It is fatal if inhaled. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N,2,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGKRVNANIZGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227500
Record name N,2,6-Trimethylbenzenamine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,6-trimethylaniline

CAS RN

767-71-5
Record name N,2,6-Trimethylbenzenamine
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Record name N,2,6-Trimethylbenzenamine
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Record name 767-71-5
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Record name N,2,6-Trimethylbenzenamine
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Record name N,2,6-trimethylaniline
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Synthesis routes and methods

Procedure details

14.0 g (0.25 mol) of acrolein is added dropwise at 25° to 30° C. to 23.3 g (0.15 mol) of N-(3-penten-2-yl)-morpholine. The mixture obtained is stirred for 15 hours at 25° C. and subsequently, for further 15 hours at 50° C. Then the mixture is transferred into an autoclave and after addition of 400 ml of a 40% by weight aqueous solution of methylamine and 10.0 g of palladium coal (5%), the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C. Subsequently the catalyst is separated off by filtration and washed with ether. The filtrate is several times extracted with ether, the combined extracts are dried over magnesium sulphate and the ether is distilled off. Then water is added to the residue and the whole is acidified by addition of hydrochloric acid. The acid solution obtained is extracted with ether and the extract is discarded. Now sodium bicarbonate is added to the acid solution until the mixture shows alkaline reaction and the whole is again extracted with ether. The extract is dried over sodium sulphate and the ether is distilled off. N-methyl-2,6-dimethylaniline is obtained by distillation of the residue at 0.1 Torr.
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step One
Name
N-(3-penten-2-yl)-morpholine
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
AM Schrader, AL Schroll, G Barany - The Journal of Organic …, 2011 - ACS Publications
The title compound classes, (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been implicated previously as unstable, albeit trappable, intermediates in …
Number of citations: 10 pubs.acs.org
MA Hoefnagel, BM Wepster - Recueil des Travaux Chimiques …, 1989 - Wiley Online Library
2,6‐Di‐tert‐butylaniline 1 and N, 2‐di‐tert‐butylaniline 2 yield their 4‐nitroso derivatives on treatment with nitrous acid in aqueous media. Electronic spectra in various solvents show …
Number of citations: 3 onlinelibrary.wiley.com
DJ Kirkland, ML Sheil, MA Streicker… - Regulatory Toxicology …, 2021 - Elsevier
Lidocaine has not been associated with cancer in humans despite 8 decades of therapeutic use. Its metabolite, 2,6-xylidine, is a rat carcinogen, believed to induce genotoxicity via N-…
Number of citations: 9 www.sciencedirect.com
J Grimshaw, RJ Haslett… - Journal of the Chemical …, 1977 - pubs.rsc.org
The reduction of 2-halogeno-N-methylbenzanilides gives N-methyl-N-phenylcarbamoylphenyl radicals, which (i) react by substitution to yield phenanthridones and biphenyl-2-…
Number of citations: 36 pubs.rsc.org
GW Rewcastle, BD Palmer, EM Dobrusin… - Journal of medicinal …, 1994 - ACS Publications
A series of indole-substituted 2, 2'-dithiobis (l-methyl-jV-phenyl-lHr-indole-3-carboxamides) were prepared and evaluated for their ability to inhibit the tyrosine kinase activity of both the …
Number of citations: 42 pubs.acs.org
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
Y Chang, M Cao, JZ Chan, C Zhao… - Journal of the …, 2021 - ACS Publications
We disclose a catalytic method for β-C(sp 3 )–H functionalization of N-alkylamines for the synthesis of enantiomerically enriched β-substituted amines, entities prevalent in …
Number of citations: 36 pubs.acs.org
C Tsukano - Chemical and Pharmaceutical Bulletin, 2017 - jstage.jst.go.jp
C–H functionalization reactions involve the activation of otherwise unreactive C–H bonds, and represent atom economical methods for the direct transformation of simple substrates to …
Number of citations: 17 www.jstage.jst.go.jp
H Ma, B Wang, J Zhao - Journal of hazardous materials, 2008 - Elsevier
A novel liquid phase alkylation of aniline with methanol over Zn/Cu salts modified kaolin assisted with a pair of porous carbon electrode in slurry-bed reactor under constant current …
Number of citations: 2 www.sciencedirect.com
JP Michael - Natural Product Reports, 2001 - pubs.rsc.org
Born and educated in South Africa, Jo Michael received his PhD in 1975 from the University of the Witwatersrand, Johannesburg. He spent the following two years as a post-doctoral …
Number of citations: 154 pubs.rsc.org

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